PF-03654764, also known as Pitolisant, is a selective and orally active antagonist of the histamine H3 receptor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of sleep disorders such as narcolepsy. This compound is classified as a histamine H3 receptor antagonist, which plays a significant role in modulating neurotransmitter release and influencing various neurological functions.
PF-03654764 was developed by Pfizer and is part of a class of compounds that target the histamine H3 receptor. Its chemical structure is characterized by a biphenyloxy-alkyl-piperidine framework, which contributes to its pharmacological properties. The compound has been studied extensively for its pharmacodynamics and pharmacokinetics, demonstrating a high affinity for the human and rat histamine H3 receptors with inhibition constants (Kis) of approximately 1.2 nM and 7.9 nM, respectively .
The synthesis of PF-03654764 involves several key steps that utilize various organic chemistry techniques. The initial approach typically begins with the formation of the biphenyl core, followed by the introduction of the piperidine moiety.
PF-03654764 has a complex molecular structure that can be represented as follows:
The three-dimensional conformation of PF-03654764 allows it to effectively interact with the binding site of the histamine H3 receptor, facilitating its antagonistic effects .
PF-03654764 undergoes various chemical reactions that are crucial for its biological activity:
These reactions illustrate the compound's role in modulating neurotransmitter systems through its interactions with specific receptors .
PF-03654764 functions primarily as an inverse agonist at the histamine H3 receptor. By binding to this receptor, it inhibits its activity, leading to increased release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin. This mechanism enhances wakefulness and cognitive function, making it particularly useful for treating conditions like narcolepsy.
This dual action on neurotransmitter systems underpins its potential therapeutic applications .
PF-03654764 has several significant applications within scientific research and clinical practice:
The ongoing research into PF-03654764 continues to explore its broader therapeutic potential beyond sleep disorders .
Histamine mediates allergic responses through four G-protein-coupled receptors (H1-H4), with H1 receptors primarily driving early-phase symptoms like rhinorrhea and sneezing. However, conventional H1 antagonists (e.g., fexofenadine) provide suboptimal relief for nasal congestion due to complex neurovascular mechanisms involving sympathetic regulation [5] [7]. This limitation stems from histamine H3 receptors' role as presynaptic autoreceptors on central and peripheral neurons, where they inhibit norepinephrine release and modulate vascular tone in nasal mucosa [9] [10].
Dual blockade addresses complementary pathways:
Table 1: Receptor Binding Profile of PF-03654764
Receptor | Species | Ki (nM) | pKi | Assay System |
---|---|---|---|---|
H3 | Human | 1.2 | 8.98 | Whole cell |
H3 | Rat | 7.9 | 8.10 | Whole cell |
H3 | Human | 1.4 | 8.84 | HEK-293 cells |
H3 | Rat | 19 | 7.73 | HEK-293 cells |
Early H3 antagonists featured imidazole rings (e.g., thioperamide), which caused cytochrome P450 inhibition and poor blood-brain barrier penetration [9]. PF-03654764 belongs to a novel class of non-imidazole dibasic antagonists characterized by:
The molecular framework (C20H28F2N2O; MW 350.45 g/mol) features two defined stereocenters with absolute (1R,3R) configuration, critical for high-affinity binding. X-ray crystallography confirms the trans orientation of fluorinated cyclobutane and fluorophenyl groups creates optimal spatial geometry for H3 receptor engagement [2] [6]. The absence of imidazole eliminates CYP inhibition while maintaining sub-nanomolar affinity through:
Table 2: Structural Evolution of H3 Antagonists
Generation | Prototype | Core Structure | Limitations | Advancements in PF-03654764 |
---|---|---|---|---|
First (imidazole) | Thioperamide | Imidazole-heterocycle | CYP inhibition, hepatotoxicity | Non-imidazole scaffold |
Second (dibasic) | PF-03654746 | Ethylcyclobutane carboxamide | Higher rat H3 Ki | Isobutylamide group (rat Ki = 7.9 nM) |
Clinical candidate | Pitolisant | Chlorophenyl-piperidine | Moderate human H3 affinity (Ki~10nM) | Enhanced human H3 affinity (Ki=1.2nM) |
PF-03654764 emerged from five design cycles optimizing trans-3-fluorocyclobutanecarboxamides at Pfizer [2]. The development pathway addressed key challenges in H3 antagonist design:
Initial lead PF-03654746 (N-ethyl derivative) showed excellent human H3 affinity but species-specific variability in rat models. Structural modification to the isobutylamide chain (PF-03654764) improved rat receptor binding (Ki 7.9 nM vs 19 nM for earlier analogs) while maintaining human H3 potency [2] [8]. Metabolic stability was enhanced in human liver microsomes (t1/2 = 120 min; CLh < 5 mL/min/kg), predicting low hepatic clearance in humans [3]. CYP inhibition screening revealed IC50 >30 μM for major isoforms (1A2, 2D6, 3A4), mitigating drug interaction risks [4] [10].
Phase I studies established an oral 5 mg dose yielding plasma concentrations (~14 ng/mL) exceeding 10× human H3 Ki with Tmax ~1-2 hours [5] [10]. Projected human pharmacokinetics included:
Phase II trials in allergic rhinitis employed ragweed pollen challenge in Environmental Exposure Units (EEU), assessing PF-03654764 (5 mg) combined with fexofenadine (60 mg). While superior to placebo in reducing Total Nasal Symptom Scores (TNSS; onset 60 min), it did not surpass fexofenadine/pseudoephedrine controls [5] [10]. Development was discontinued despite favorable target engagement, reflecting clinical efficacy limitations rather than pharmacological shortcomings.
Table 3: Developmental Timeline of PF-03654764
Phase | Key Findings | Significance |
---|---|---|
Preclinical | Ki = 1.2 nM (hH3); >1000× selectivity over other histamine receptors | Validated target specificity |
Preclinical | HLM stability t1/2 = 120 min; CLh <5 mL/min/kg | Predicted low hepatic clearance |
Phase I | 5 mg dose achieved Cmax ~14 ng/mL (10× Ki) | Established therapeutic exposure |
Phase II (NCT01033396) | TNSS reduction vs placebo (p<0.05); onset 60 min | Proof-of-mechanism in allergic inflammation |
Phase II | Comparable to fexofenadine/pseudoephedrine in congestion relief | Did not meet superiority endpoint |
Table 4: PF-03654764 Compound Summary
Property | Identifier |
---|---|
Systematic Name | (1r,3r)-3-fluoro-3-{3-fluoro-4-[(pyrrolidin-1-yl)methyl]phenyl}-N-(2-methylpropyl)cyclobutane-1-carboxamide |
CAS Registry | 935840-35-0 |
Molecular Formula | C20H28F2N2O |
Molecular Weight | 350.45 g/mol |
InChI Key | DJRDLCHHQYHQQK-UKIBZPOASA-N |
DrugBank ID | DB12360 |
PubChem CID | 16119082 |
UNII | FPI2G03BJ1 |
ChEMBL ID | CHEMBL2206292 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7